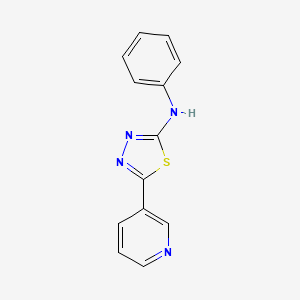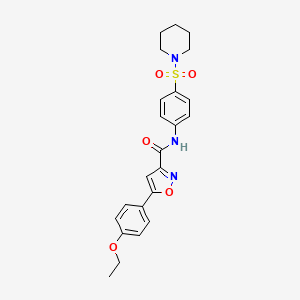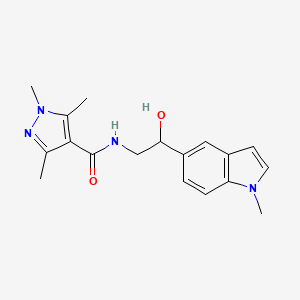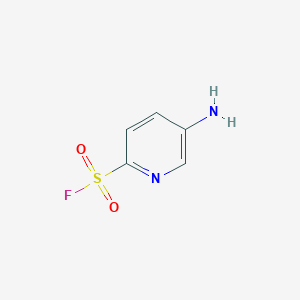
2-(4-Bromophenyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)cyclopentanone is a chemical compound with the molecular formula C11H11BrO . It is a derivative of cyclopentanone, which is a cyclic ketone .
Synthesis Analysis
The synthesis of cyclopentanone derivatives involves various methods depending on the starting materials and conditions . A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent . The synthesis of this compound specifically is not detailed in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanone ring with a 4-bromophenyl group attached . The exact structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. It is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . Specific physical and chemical properties of this compound are not detailed in the retrieved sources.Applications De Recherche Scientifique
Noncovalent Interactions in Crystal Structures : Bolotin et al. (2020) studied the noncovalent interactions in the crystal structure of a compound derived from the reaction of 4-Bromobenzamidrazone with cyclopentanone. They found that these weak Br···Br interactions play a role in the stabilization of the compound in its solid state (Bolotin et al., 2020).
Synthesis of Organic Compounds : Wrobel and Cook (1980) reported on the use of Cyclopentane-1,2-dione as a synthetic intermediate for various organic compounds. Cyclopentane-1,2-dione has shown promise as a precursor for other compounds, highlighting the potential of cyclopentanone derivatives in synthesis (Wrobel & Cook, 1980).
Palladium-Catalyzed Cross Coupling : Feuerstein et al. (2001) studied the use of a palladium-tetraphosphine catalyst system in the cross-coupling of aryl bromides with arylboronic acids. This system, which includes the use of cyclopentane derivatives, achieved high turnover numbers and yields, indicating its efficiency in chemical synthesis (Feuerstein et al., 2001).
Synthesis of Biologically Active Compounds : Research by Bayrak et al. (2017) involved the synthesis of novel 4-phenylbutenone derivatives from bromophenols, which showed effective inhibition of certain enzymes. This suggests potential applications in developing new drugs and understanding enzyme inhibition (Bayrak et al., 2017).
Anticancer Potential : Guo et al. (2018) synthesized a novel bromophenol derivative which demonstrated significant anticancer activities against human lung cancer cells. Their study indicated the potential of such compounds in the development of new anticancer drugs (Guo et al., 2018).
Bromination in Organic Synthesis : Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions, highlighting the versatility of bromination reactions in organic synthesis and the potential of bromo-substituted cyclopentenones in the preparation of various substances (Shirinian et al., 2012).
Hydrogenation and Rearrangement Reactions : Wang et al. (2021) demonstrated a new method to convert biomass-derived furanic aldehydes into cyclopentanones, highlighting an innovative approach in the field of sustainable chemistry and potential applications in the production of fine chemicals (Wang et al., 2021).
Safety and Hazards
Orientations Futures
The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is an important way to utilize renewable biomass resources. Among the numerous high-value products, cyclopentanone derivatives are a kind of valuable compound obtained by the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis .
Propriétés
IUPAC Name |
2-(4-bromophenyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANSFIFWZNVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)


![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

